

# Discovery and history of 5-Nitro-6-(trifluoromethoxy)quinoline

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## Compound of Interest

Compound Name: 5-Nitro-6-(trifluoromethoxy)quinoline

Cat. No.: B1420423

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An In-Depth Technical Guide to **5-Nitro-6-(trifluoromethoxy)quinoline**

## Introduction

**5-Nitro-6-(trifluoromethoxy)quinoline** is a halogenated nitroaromatic compound belonging to the quinoline family. Quinoline, a heterocyclic aromatic compound, serves as a foundational structure for a wide array of synthetic compounds with significant pharmacological and herbicidal activities.<sup>[1][2]</sup> The incorporation of a nitro group (-NO<sub>2</sub>) and a trifluoromethoxy group (-OCF<sub>3</sub>) into the quinoline scaffold can profoundly influence its physicochemical and biological properties. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the aromatic system and is a key feature in some hypoxia-activated prodrugs.<sup>[3]</sup> The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance metabolic stability and cell membrane permeability, making it a valuable substituent in drug design. This guide provides a comprehensive overview of the available technical information on **5-Nitro-6-(trifluoromethoxy)quinoline**, including its properties, a plausible synthetic route, and potential applications.

## Discovery and History

While the specific discovery and historical timeline of **5-Nitro-6-(trifluoromethoxy)quinoline** (CAS No. 1133115-83-9) are not extensively documented in publicly available literature, its emergence can be understood within the broader context of the exploration of substituted quinolines in medicinal chemistry. The quinoline core itself was first isolated from coal tar in

1834.[4] The development of synthetic methods for quinolines, such as the Skraup synthesis in 1880, opened the door for the creation of a vast library of derivatives.[5][6]

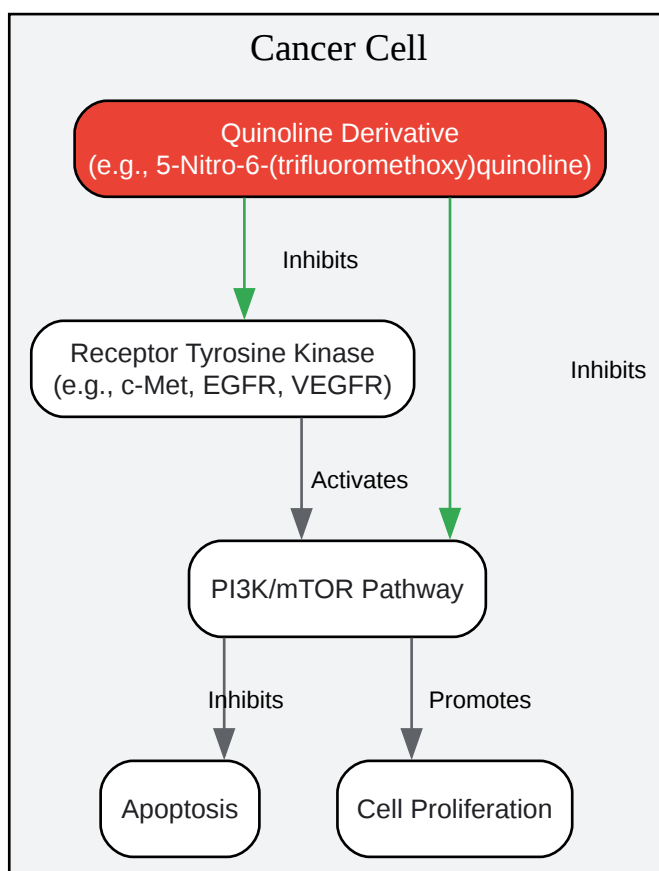
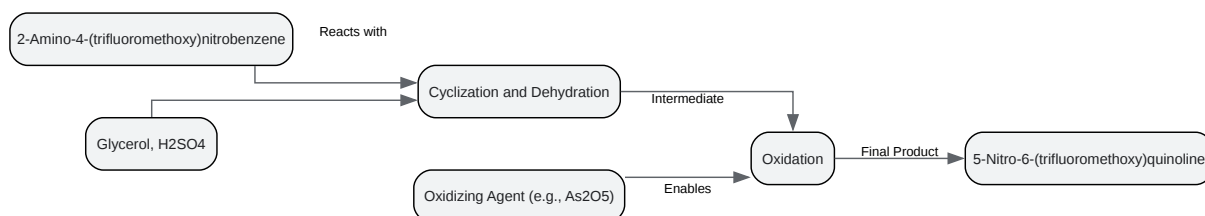
The nitration of quinoline, a process known for over a century, typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[6][7] The strategic introduction of substituents to the quinoline ring has been a cornerstone of drug discovery, leading to the development of antimalarials like quinine and chloroquine, as well as various antibacterial and anticancer agents.[2][4][8] The trifluoromethoxy group gained prominence in medicinal chemistry in the latter half of the 20th century due to its unique electronic and lipophilic properties that can enhance drug efficacy and metabolic stability. It is therefore likely that **5-Nitro-6-(trifluoromethoxy)quinoline** was synthesized as part of a systematic exploration of novel substituted quinolines for potential therapeutic applications.

## Synthesis of 5-Nitro-6-(trifluoromethoxy)quinoline

A plausible and efficient synthetic route to **5-Nitro-6-(trifluoromethoxy)quinoline** would likely involve a multi-step process starting from a commercially available substituted aniline. A common and versatile method for quinoline synthesis is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5][6]

### Proposed Synthetic Pathway: Skraup Synthesis

The synthesis of **5-Nitro-6-(trifluoromethoxy)quinoline** can be envisioned to start from 2-amino-4-(trifluoromethoxy)nitrobenzene. This starting material would then undergo a cyclization reaction with glycerol in the presence of sulfuric acid and an oxidizing agent, such as arsenic pentoxide or nitrobenzene itself, to form the quinoline ring system.



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